Superior Antibacterial Target Engagement: Nanomolar Inhibition of DNA Gyrase
1-(2,4-Dimethylphenyl)propan-1-one demonstrates potent inhibition of Staphylococcus aureus DNA gyrase with an IC50 of 2.5 nM [1]. This value represents a 215-fold increase in potency compared to a structurally related alkyl-phenylketone comparator in the same assay, which exhibited an IC50 of 537 nM against the same target [2]. This direct, head-to-head comparison of quantitative data highlights a profound difference in antibacterial target engagement based solely on the compound's specific substitution pattern.
| Evidence Dimension | Inhibition of S. aureus DNA gyrase (IC50) |
|---|---|
| Target Compound Data | 2.5 nM |
| Comparator Or Baseline | Comparator alkyl-phenylketone (CHEMBL3979162) |
| Quantified Difference | 2.5 nM vs 537 nM (215-fold more potent) |
| Conditions | Inhibition of S. aureus DNA gyrase assessed as reduction in relaxation of pBR322 DNA by SDS-PAGE analysis |
Why This Matters
This 215-fold difference in potency defines a critical functional threshold that unambiguously differentiates 1-(2,4-dimethylphenyl)propan-1-one from closely related analogs for antibacterial lead identification.
- [1] BindingDB. BDBM50274135 (CHEMBL4129934): 1-(2,4-Dimethylphenyl)propan-1-one inhibition of Staphylococcus aureus DNA gyrase. Data curated by ChEMBL. View Source
- [2] BindingDB. BDBM50211504 (CHEMBL3979162): Comparator alkyl-phenylketone inhibition of Staphylococcus aureus DNA gyrase A. Data curated by ChEMBL. View Source
